6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine
Description
6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at the 6-position and a 4-propoxyphenyl group at the 2-position. Imidazo[1,2-a]pyridines are pharmacologically significant, with derivatives like zolimidine (anti-ulcer) and zolpidem (hypnotic) already marketed . The 6-chloro substituent is common in bioactive derivatives, while the 2-aryl group modulates electronic, steric, and metabolic properties.
Properties
Molecular Formula |
C16H15ClN2O |
|---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
6-chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H15ClN2O/c1-2-9-20-14-6-3-12(4-7-14)15-11-19-10-13(17)5-8-16(19)18-15/h3-8,10-11H,2,9H2,1H3 |
InChI Key |
BPIAEDNZOVPHPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization. One common method involves the use of 2-aminopyridine, 4-propoxybenzaldehyde, and a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
The imidazo[1,2-a]pyridine derivatives, including 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine, have shown promising antimicrobial properties. Studies indicate that modifications in the structure can enhance efficacy against resistant strains of bacteria, including Mycobacterium tuberculosis. For instance, compounds similar to this have exhibited significant antitubercular activity in vitro and in vivo models .
Anticancer Properties
Research has indicated that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Preliminary studies on various cancer cell lines suggest that it could serve as a lead compound for developing new anticancer agents. For example, derivatives of imidazo[1,2-a]pyridine have demonstrated cytotoxic effects with IC50 values indicating significant activity against A549 lung cancer cells and MCF-7 breast cancer cells .
Pharmacokinetics
The pharmacokinetic profiles of imidazo[1,2-a]pyridine analogues are favorable for therapeutic applications. For example, some derivatives have shown compatibility with once-daily dosing regimens due to their absorption and distribution characteristics. This aspect is crucial for developing effective treatment protocols.
Material Science Applications
The unique structural characteristics of 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine make it a valuable building block for synthesizing more complex heterocyclic compounds. Its potential applications extend to the development of new materials with specific electronic and optical properties, which are essential in various industrial applications .
Antitubercular Activity Case Study
In a study involving several imidazo[1,2-a]pyridine derivatives, compounds similar to 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine exhibited significant activity against Mycobacterium tuberculosis. Structural modifications led to enhanced efficacy against drug-resistant strains, highlighting the compound's potential as a therapeutic agent against tuberculosis .
Anticancer Studies
A series of experiments conducted on cancer cell lines demonstrated that certain derivatives of imidazo[1,2-a]pyridine were effective in reducing tumor growth. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival. In vivo experiments using xenograft models showed that treatment with these compounds resulted in a significant reduction in tumor size compared to controls .
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or enzymes essential for bacterial survival .
Comparison with Similar Compounds
Substituent Effects at the 2-Position
The 2-aryl group significantly influences synthesis, stability, and activity. Key analogs include:
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) increase electrophilicity but may accelerate metabolic degradation . The 4-propoxyphenyl group (electron-donating via ether oxygen) could enhance stability compared to halophenyl analogs.
- Steric Effects : Bulky substituents like biphenyl or adamantyl improve acetylcholinesterase (AChE) inhibition . The propoxy group’s moderate size may balance steric hindrance and binding affinity.
- Synthesis : Thiophen-2-yl and furan-2-yl derivatives achieve high yields (>80%) in aqueous media , suggesting that polar 2-aryl groups favor efficient synthesis. The propoxyphenyl group’s ether linkage may require optimized coupling conditions.
Substituent Effects at the 6-Position
The 6-position is critical for bioactivity. Chlorine is a common substituent, but bromine and boronic acid derivatives are also explored:
Key Observations:
- Chlorine vs. Bromine : Bromine offers higher reactivity in cross-coupling but may reduce metabolic stability . Chlorine balances stability and moderate electronegativity.
- Boronic Acid Derivatives : Used as intermediates for functionalization , highlighting the versatility of the 6-position for further modifications.
Biological Activity
6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives are known for a wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Demonstrated potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Exhibits properties that reduce inflammation.
- Antituberculosis : Some derivatives show efficacy against Mycobacterium tuberculosis.
The biological activity of 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine is attributed to its ability to interact with specific biological targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial and cancer cell metabolism.
- Receptor Modulation : It can act on various receptors, influencing cellular signaling pathways.
- DNA Interaction : Some studies suggest that imidazo[1,2-a]pyridine derivatives can intercalate into DNA, disrupting replication processes.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the imidazo[1,2-a]pyridine scaffold significantly impact biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution at position 6 | Increased antimicrobial potency |
| Propoxy group at position 2 | Enhanced anticancer activity |
| Variations in phenyl substituents | Altered receptor affinity |
These modifications can lead to compounds with improved selectivity and reduced side effects.
Anticancer Activity
A study investigated the anticancer effects of 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer models. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent .
Antimicrobial Efficacy
Research has shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential use in treating resistant infections .
Anti-inflammatory Properties
In animal models of inflammation, treatment with 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This positions the compound as a candidate for further development in anti-inflammatory therapies .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine is crucial for its therapeutic application. Preliminary studies indicate:
- Absorption : Rapid absorption with peak plasma concentrations reached within 1 hour post-administration.
- Metabolism : Primarily metabolized by liver enzymes with several active metabolites contributing to its efficacy.
- Excretion : Elimination half-life suggests suitability for once-daily dosing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
